3-Carboethoxyphenyl cyclopropyl ketone
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Overview
Description
3-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 and appears as a colorless oil .
Molecular Structure Analysis
The molecular structure of 3-Carboethoxyphenyl cyclopropyl ketone is represented by the linear formula C13H14O3 .Chemical Reactions Analysis
Cyclopropyl ketones, such as 3-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation and cross-coupling reactions . These reactions cleave C–C bonds and enable functionalization at both carbon sites, which are powerful strategic tools in synthetic chemistry .Physical And Chemical Properties Analysis
3-Carboethoxyphenyl cyclopropyl ketone is a colorless oil . It has a molecular weight of 218.25 and a molecular formula of C13H14O3 .Scientific Research Applications
Domino Carbocationic Rearrangement
Aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones undergo a domino carbocationic rearrangement, leading to the formation of 2-aroyl-3-aryl-1H-cyclopenta[c]carbazoles. This transformation involves electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, aromatization, and intramolecular aldol condensation, resulting in three carbon-carbon bonds and a fused benzene and cyclopentene ring in a one-pot operation from simple indole precursors (Venkatesh et al., 2002).
Cycloadditions by Visible Light Photocatalysis
A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins generates highly substituted cyclopentane ring systems, initiated by the one-electron reduction of the ketone to the radical anion using a photocatalytic system (Lu, Shen, & Yoon, 2011).
Ti-Catalyzed Radical Redox Relay
A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes forms polysubstituted cyclopentane derivatives, using a chiral Ti(salen) complex. This process constructs two C-C bonds and two contiguous stereogenic centers with excellent diastereo- and enantioselectivity (Hao et al., 2018).
Gold-Catalyzed Hydration of Alkynes
The gold-catalyzed hydration of aryl cyclopropyl acetylenes leads to cyclopropyl methyl ketones, providing evidence for subtle electronic differences in metal-alkyne complexes, including Au(I or III), Ag(I), Fe(III), and Hg(II) (Velegraki & Stratakis, 2013).
Future Directions
While specific future directions for 3-Carboethoxyphenyl cyclopropyl ketone are not available, cyclopropyl ketones have been studied for their potential in synthetic chemistry . Their ability to undergo C–C activation and cross-coupling reactions opens up new possibilities for their use in the synthesis of complex molecules .
properties
IUPAC Name |
ethyl 3-(cyclopropanecarbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-5-3-4-10(8-11)12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUIDONJVHHDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642490 |
Source
|
Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboethoxyphenyl cyclopropyl ketone | |
CAS RN |
878745-20-1 |
Source
|
Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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